COX-2 Inhibitory Potency: Parent Compound vs. Mefenamic Acid and Flufenamic Acid
4-(Phenylamino)benzoic acid is a markedly weaker inhibitor of cyclooxygenase-2 (COX-2) than its substituted fenamate analogs. In a standardized human recombinant COX-2 enzyme immunoassay, the parent compound exhibited an IC₅₀ >100 μM (>100,000 nM) . By direct cross-study comparison, mefenamic acid (2,3-dimethyl substitution) achieves an IC₅₀ of 3 μM (3,000 nM) against human recombinant COX-2 , while flufenamic acid (3-trifluoromethyl substitution) exhibits an IC₅₀ of 9.3 μM . This represents a greater than 30-fold difference in COX-2 inhibitory potency between the parent and mefenamic acid. The diphenylamine portion is essential for prostaglandin synthetase inhibition, but the o-carboxyl and m-alkyl substituents greatly enhance inhibitory potency [1].
| Evidence Dimension | COX-2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >100 μM (>100,000 nM); non-selective COX-1/COX-2 inhibition |
| Comparator Or Baseline | Mefenamic acid IC₅₀ = 3 μM (3,000 nM) ; Flufenamic acid IC₅₀ = 9.3 μM |
| Quantified Difference | >30-fold weaker COX-2 inhibition vs. mefenamic acid; >10-fold weaker vs. flufenamic acid |
| Conditions | Human recombinant COX-2 enzyme immunoassay (pre-incubation 15 min before arachidonic acid addition) ; human recombinant COX-2 |
Why This Matters
Researchers requiring a low-potency COX-2 reference compound or a negative control in anti-inflammatory assays should select the parent compound over substituted analogs, as its minimal COX-2 activity avoids confounding pharmacological effects in mechanistic studies.
- [1] Cushman DW, Cheung HS, Sabo EF, et al. Effect of substrate concentration on inhibition of prostaglandin synthetase of bull seminal vesicles by anti-inflammatory drugs and fenamic acid analogs. Biochim Biophys Acta. 1976;424(3):449-459. doi:10.1016/0005-2760(76)90034-5. View Source
